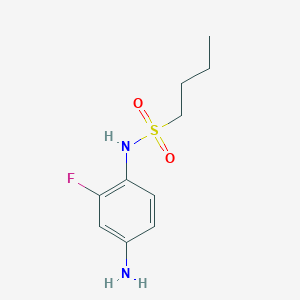

N-(4-amino-2-fluorophenyl)butane-1-sulfonamide

Vue d'ensemble

Description

“N-(4-amino-2-fluorophenyl)butane-1-sulfonamide” is a chemical compound with the CAS Number: 1071292-32-4 . It has a molecular weight of 246.31 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15FN2O2S/c1-2-3-6-16(14,15)13-10-5-4-8(12)7-9(10)11/h4-5,7,13H,2-3,6,12H2,1H3 . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique

Novel Catalytic Applications

A novel nanosized N-sulfonated Brönsted acidic catalyst, based on a structure similar to N-(4-amino-2-fluorophenyl)butane-1-sulfonamide, was developed for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research highlights the catalyst's efficiency in producing excellent yields in short reaction times and its reusability without loss of catalytic activity (O. Goli-Jolodar et al., 2016).

Fuel Cell Technologies

Sulfonated poly(arylene ether sulfone)s, incorporating fluorenyl groups and similar sulfonamide structures, were synthesized for fuel cell applications. These materials exhibited high proton conductivity and water uptake, making them promising candidates for polyelectrolyte membrane materials in fuel cells (Byungchan Bae et al., 2009).

Environmental Sensing and Analysis

A reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols was developed using a compound structurally related to this compound. This probe displayed high sensitivity and selectivity, with potential applications in environmental and biological sciences for detecting thiophenols in water samples (Z. Wang et al., 2012).

Advanced Material Synthesis

Research into sulfonated block copolymers having fluorenyl groups showcased their utility in creating advanced materials for fuel cell membranes. These copolymers demonstrated enhanced mechanical properties and proton conductivity, suggesting their potential in sustainable energy technologies (D. Kim et al., 2008).

Water Treatment and Desalination

Innovative composite nanofiltration (NF) membranes, incorporating Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) with Polysulfone (PSf), were synthesized for desalination studies. These membranes exhibited significant salt rejection and water flux, highlighting their potential in water purification technologies (M. Padaki et al., 2013).

Mécanisme D'action

Target of Action

N-(4-amino-2-fluorophenyl)butane-1-sulfonamide is a type of sulfonamide, a class of drugs that are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .

Mode of Action

The structural similarity between sulfonamides and para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase, allows sulfonamides to act as competitive inhibitors . By binding to the enzyme’s active site, this compound prevents PABA from accessing the site, thereby inhibiting the enzyme’s activity and eventually blocking the formation of dihydrofolate .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, leading to a decrease in the production of tetrahydrofolate . Tetrahydrofolate is a vital cofactor in the synthesis of nucleic acids. Therefore, the inhibition of its production ultimately leads to the cessation of bacterial DNA synthesis and cell division .

Propriétés

IUPAC Name |

N-(4-amino-2-fluorophenyl)butane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O2S/c1-2-3-6-16(14,15)13-10-5-4-8(12)7-9(10)11/h4-5,7,13H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBESRBYEKGREHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

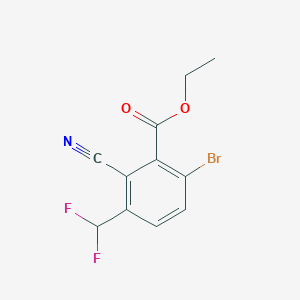

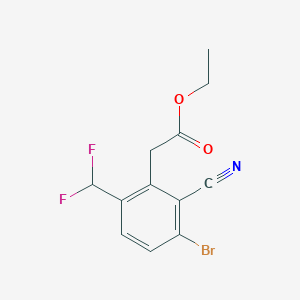

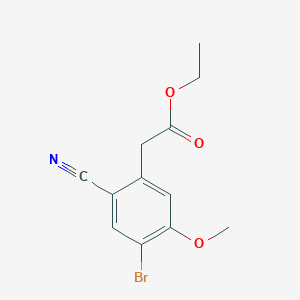

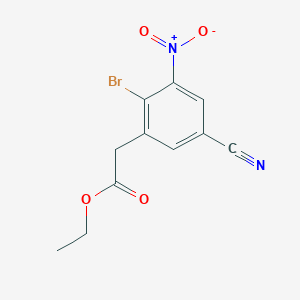

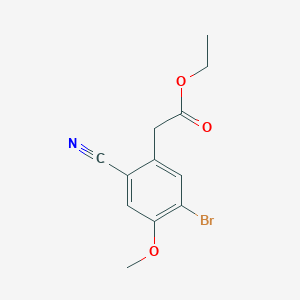

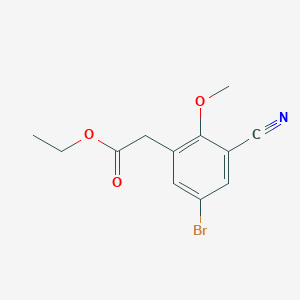

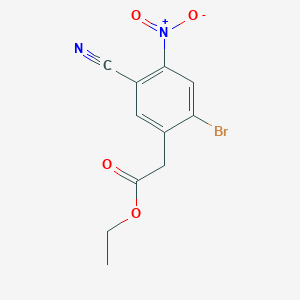

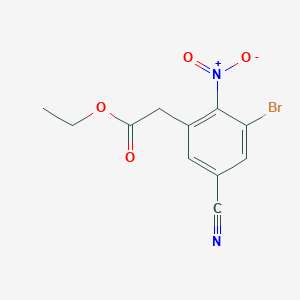

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

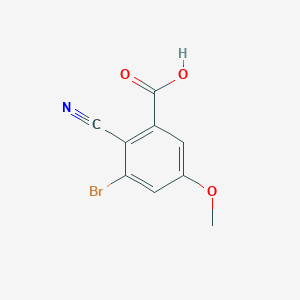

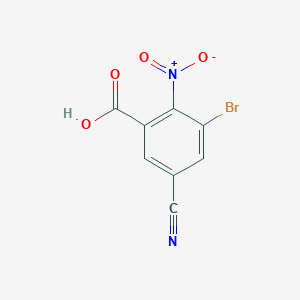

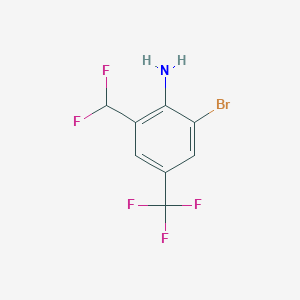

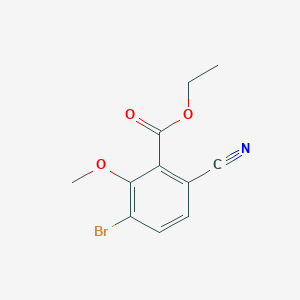

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.